molecular formula C8H10O3 B119856 3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI) CAS No. 146896-48-2

3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI)

Cat. No.: B119856
CAS No.: 146896-48-2
M. Wt: 154.16 g/mol
InChI Key: PCZIUQMMVOEWHW-UHFFFAOYSA-N
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Description

3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI) is an organic compound with the molecular formula C8H10O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI) typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as furfural and methyl acrylate.

    Reaction Conditions: The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the furan ring. Common catalysts include sulfuric acid or sodium hydroxide.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: 3-Furancarboxylic acid derivatives.

    Reduction: 3-Furancarboxylic alcohol derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of polymers and resins due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    Furfural: A precursor in the synthesis of furan derivatives.

    2-Furoic acid: Another furan derivative with similar chemical properties.

    Methyl 2-furoate: A compound with a similar ester functional group.

Uniqueness

This detailed overview provides a comprehensive understanding of 3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI), covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

methyl 5-methyl-2-methylidene-3H-furan-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-5-4-7(6(2)11-5)8(9)10-3/h1,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZIUQMMVOEWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=C)O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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